
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of an ethoxyphenyl group and two fluorine atoms attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2-ethoxyphenyl derivatives with difluoroethanamine precursors. Common synthetic routes include:
Nucleophilic Substitution: A nucleophilic substitution reaction where 2-ethoxyphenyl halides react with difluoroethanamine under basic conditions.
Reductive Amination: The reductive amination of 2-ethoxyphenyl ketones with difluoroethanamine in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic and ethanamine derivatives.
Scientific Research Applications
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to significant biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenyl)-2,2-difluoroethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(2-Ethoxyphenyl)-2,2-difluoropropane: Similar structure but with a propane backbone.
2-(2-Ethoxyphenyl)-2,2-difluorobenzene: Similar structure but with a benzene ring.
Uniqueness
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of an ethoxyphenyl group and difluoroethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-2-14-9-6-4-3-5-8(9)10(11,12)7-13/h3-6H,2,7,13H2,1H3 |
InChI Key |
CNISBHAROWIZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


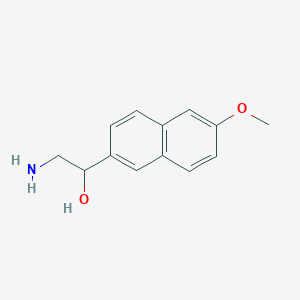
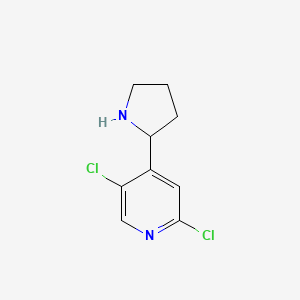

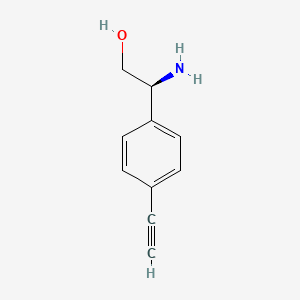
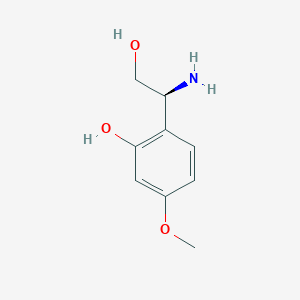
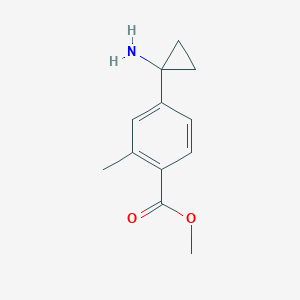
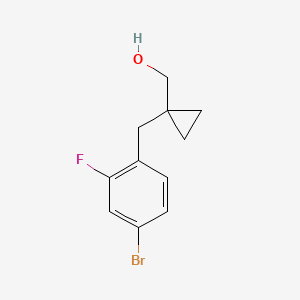


![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)




